molecular formula C17H10N4O4 B7739083 (2E)-3-(4-nitrophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile

(2E)-3-(4-nitrophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile

Cat. No.: B7739083
M. Wt: 334.28 g/mol
InChI Key: QEEGPIOQCNHKDZ-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-nitrophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile is a synthetic organic compound that features a quinazoline ring system and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-nitrophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Ring: Starting from anthranilic acid, the quinazoline ring can be formed through cyclization reactions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Formation of the Propanenitrile Moiety: The final step involves the formation of the propanenitrile moiety through condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-nitrophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-nitrophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline ring system is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile: can be compared with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the nitrophenyl group and the quinazoline ring system, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(2E)-3-(4-nitrophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O4/c18-9-13(15(22)10-5-7-11(8-6-10)21(24)25)16-19-14-4-2-1-3-12(14)17(23)20-16/h1-8,19H,(H,20,23)/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEGPIOQCNHKDZ-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=C(C#N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N/C(=C(\C#N)/C(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.